Ethyl 4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-1-piperazinecarboxylate Ethyl 4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-1-piperazinecarboxylate
Brand Name: Vulcanchem
CAS No.: 440332-13-8
VCID: VC0361602
InChI: InChI=1S/C16H19N5O4/c1-2-25-16(24)20-9-7-19(8-10-20)14(22)11-21-15(23)12-5-3-4-6-13(12)17-18-21/h3-6H,2,7-11H2,1H3
SMILES: CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3N=N2
Molecular Formula: C16H19N5O4
Molecular Weight: 345.35g/mol

Ethyl 4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-1-piperazinecarboxylate

CAS No.: 440332-13-8

Main Products

VCID: VC0361602

Molecular Formula: C16H19N5O4

Molecular Weight: 345.35g/mol

Ethyl 4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-1-piperazinecarboxylate - 440332-13-8

CAS No. 440332-13-8
Product Name Ethyl 4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-1-piperazinecarboxylate
Molecular Formula C16H19N5O4
Molecular Weight 345.35g/mol
IUPAC Name ethyl 4-[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]piperazine-1-carboxylate
Standard InChI InChI=1S/C16H19N5O4/c1-2-25-16(24)20-9-7-19(8-10-20)14(22)11-21-15(23)12-5-3-4-6-13(12)17-18-21/h3-6H,2,7-11H2,1H3
Standard InChIKey KIAZDLSDTVXHQF-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3N=N2
Canonical SMILES CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3N=N2
PubChem Compound 5045611
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator